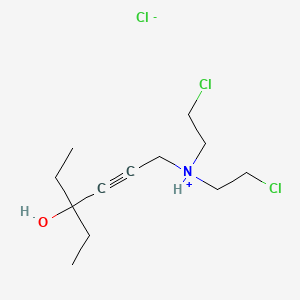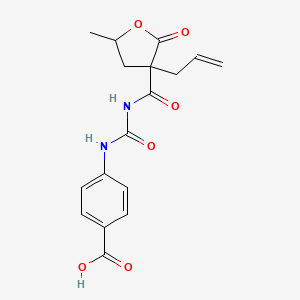
alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone: is a complex organic compound with the molecular formula C17H18N2O6 . This compound is a derivative of gamma-butyrolactone, a five-membered lactone moiety known for its broad spectrum of biological and pharmacological activities .
Vorbereitungsmethoden
The synthesis of alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone involves multiple stepsThe reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity while considering environmental and economic factors.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. .
Wissenschaftliche Forschungsanwendungen
alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-methyl-gamma-butyrolactone include other derivatives of gamma-butyrolactone. These compounds share the gamma-butyrolactone core structure but differ in their substituents, leading to variations in their chemical and biological properties. Some similar compounds include:
- alpha-Allyl-alpha-phenylallophanyl-gamma-valerolactone
- alpha-Allyl-alpha-(p-carboxyphenyl)allophanyl-gamma-butyrolactone .
Eigenschaften
CAS-Nummer |
41205-47-4 |
|---|---|
Molekularformel |
C17H18N2O6 |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
4-[(5-methyl-2-oxo-3-prop-2-enyloxolane-3-carbonyl)carbamoylamino]benzoic acid |
InChI |
InChI=1S/C17H18N2O6/c1-3-8-17(9-10(2)25-15(17)23)14(22)19-16(24)18-12-6-4-11(5-7-12)13(20)21/h3-7,10H,1,8-9H2,2H3,(H,20,21)(H2,18,19,22,24) |
InChI-Schlüssel |
PFNFSHYWOXSVHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(=O)O1)(CC=C)C(=O)NC(=O)NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



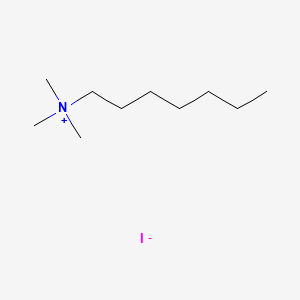
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
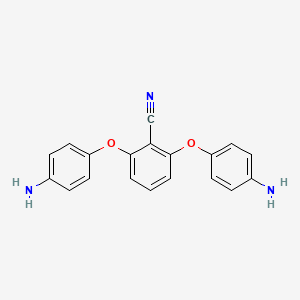
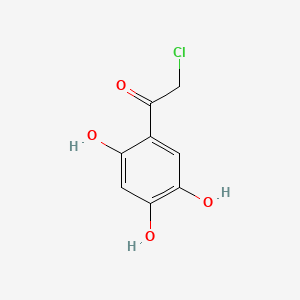
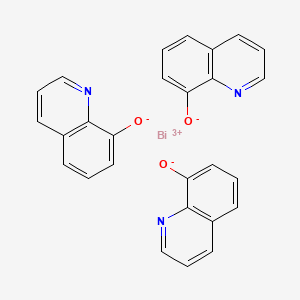
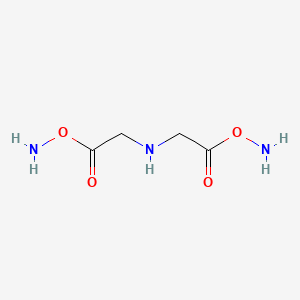
![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)





